Methyl 2-hydroxy-6-isobutoxybenzoate

Description

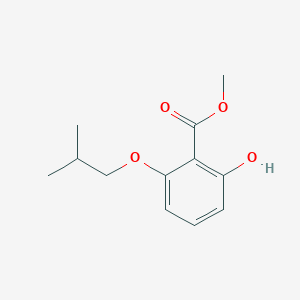

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 2-hydroxy-6-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C12H16O4/c1-8(2)7-16-10-6-4-5-9(13)11(10)12(14)15-3/h4-6,8,13H,7H2,1-3H3 |

InChI Key |

IDXRODQZTQVPPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Hydroxy 6 Isobutoxybenzoate

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of Methyl 2-hydroxy-6-isobutoxybenzoate points to two primary building blocks: a 2,6-dihydroxybenzoic acid derivative and an isobutoxy source. This disconnection strategy forms the basis for selecting readily available and reactive starting materials.

Exploiting 2-Hydroxybenzoic Acid Derivatives as Key Intermediates

The core of the target molecule is the 2-hydroxybenzoic acid scaffold. A key and commercially available precursor for this is 2,6-dihydroxybenzoic acid. This starting material provides the necessary arrangement of hydroxyl and carboxyl groups on the benzene (B151609) ring. The synthesis of 2,6-dihydroxybenzoic acid itself can be achieved through methods like the carboxylation of resorcinol. tuhh.degoogle.commdpi.com

Synthetic Routes for Isobutoxy Moiety Incorporation

The introduction of the isobutoxy group is a critical step that dictates the final structure of the target compound. The most common method for this transformation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an isobutyl halide, such as isobutyl bromide.

The challenge lies in achieving regioselective alkylation, specifically at the C6 hydroxyl group while leaving the C2 hydroxyl group free. This selective functionalization is often influenced by factors such as the choice of base, solvent, and the relative reactivity of the two hydroxyl groups. One of the hydroxyl groups is ortho to the ester group, which can influence its acidity and steric accessibility. nih.govnih.gov

Advanced Esterification Protocols

The esterification of 2,6-dihydroxybenzoic acid to its methyl ester is not always straightforward due to the presence of two hydroxyl groups which can lead to side reactions and the steric hindrance around the carboxylic acid. diva-portal.org

Catalytic Systems for Enhanced Esterification Efficiency (e.g., DCC/DMAP)

To overcome the challenges associated with the esterification of sterically hindered or sensitive substrates like 2,6-dihydroxybenzoic acid, the use of coupling agents is often employed. A highly effective catalytic system for this purpose is the combination of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). diva-portal.org

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is subsequently attacked by methanol (B129727) to yield the desired methyl ester with high efficiency. This method often proceeds under mild conditions, minimizing potential side reactions. diva-portal.org

Optimization of Reaction Parameters (Temperature, Solvent Systems, Concentration)

The efficiency of the esterification reaction is highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing the yield and purity of Methyl 2,6-dihydroxybenzoate (B8749050).

| Parameter | Optimized Condition | Rationale |

| Temperature | Typically room temperature to mild heating (e.g., 40-50 °C) | Balances reaction rate with minimizing potential side reactions like dehydration or decarboxylation. |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) | Solubilizes the reactants and does not interfere with the reactive intermediates. |

| Concentration | Moderate concentrations | High concentrations can lead to solubility issues and potential side reactions, while very low concentrations can slow down the reaction rate. |

Regioselective Functionalization Strategies for Phenolic Hydroxyl Groups

Achieving regioselective O-alkylation of the two phenolic hydroxyl groups in Methyl 2,6-dihydroxybenzoate is the most critical step in the synthesis of this compound. The hydroxyl group at the C2 position is ortho to the methyl ester group, while the C6 hydroxyl group is also in an ortho position. This symmetry in substitution with respect to the ester presents a challenge in differentiating the two hydroxyl groups.

However, subtle differences in the electronic and steric environment of the two hydroxyl groups can be exploited to achieve regioselectivity. The hydroxyl group at C2 can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester group, which can reduce its nucleophilicity and steric accessibility compared to the C6 hydroxyl group. researchgate.net

Strategies to achieve regioselective alkylation at the C6 position include:

Choice of Base and Solvent: The use of a bulky base in a non-polar solvent can favor the alkylation of the more sterically accessible C6 hydroxyl group. For instance, using a base like cesium bicarbonate in a solvent such as acetonitrile (B52724) has been shown to be effective in promoting regioselective alkylation of similar dihydroxy aromatic compounds. nih.govnih.govdigitellinc.com

Protecting Group Strategies: Although more synthetically demanding, a protecting group strategy can be employed. This would involve selectively protecting the C2 hydroxyl group, alkylating the C6 hydroxyl group, and then deprotecting the C2 hydroxyl group. This approach offers greater control but adds to the number of synthetic steps.

| Reagent/Condition | Role in Regioselectivity |

| Cesium Bicarbonate (CsHCO₃) | A mild base that can selectively deprotonate the more acidic or accessible phenol. nih.govnih.gov |

| Potassium Carbonate (K₂CO₃) | A commonly used base for Williamson ether synthesis; regioselectivity may be lower. |

| Acetonitrile (CH₃CN) | A polar aprotic solvent that can influence the reactivity of the phenoxide ions. nih.govnih.gov |

| Isobutyl Bromide | The alkylating agent to introduce the isobutoxy group. |

By carefully controlling these reaction parameters, it is possible to direct the alkylation to the desired C6 position, leading to the formation of this compound.

Control of Substitution Patterns on the Aromatic Ring

The arrangement of substituents on a benzene ring is governed by the electronic properties of the groups already present on the ring during electrophilic aromatic substitution. msu.edu These existing substituents "direct" incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org This directorial influence is a critical tool for controlling the regioselectivity of a synthesis. researchgate.net

Substituents are broadly classified into two categories:

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.orglibretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. Most deactivating groups direct incoming electrophiles to the meta position. Examples include nitro (-NO₂), carbonyl (-C=O), and carboxyl (-COOH) groups. Halogens are an exception; they are deactivating but direct ortho and para. libretexts.orglibretexts.org

In the context of this compound, the molecule has three substituents on the benzene ring: a hydroxyl group, an isobutoxy group, and a methyl ester group. The hydroxyl and isobutoxy groups are both strong activators and ortho, para-directors. The methyl ester group is a deactivator and a meta-director. The final substitution pattern (1,2,6-) is a result of the combined directing effects of the groups introduced at each step of the synthesis. msu.edu For example, starting with 2,6-dihydroxybenzoic acid, both hydroxyl groups would strongly direct any further electrophilic substitution to the 4-position (para to one -OH and ortho to the other).

| Substituent Group | Example | Electronic Effect | Reactivity Effect | Directing Influence |

| Hydroxyl | -OH | Electron Donating | Activating | Ortho, Para |

| Alkoxy | -OR | Electron Donating | Activating | Ortho, Para |

| Alkyl | -R | Electron Donating | Activating | Ortho, Para |

| Carboxyl (Ester) | -COOR | Electron Withdrawing | Deactivating | Meta |

| Nitro | -NO₂ | Electron Withdrawing | Deactivating | Meta |

| Halogen | -Cl, -Br | Electron Withdrawing | Deactivating | Ortho, Para |

Multistep Synthetic Pathways and Cascade Reactions for Benzoate (B1203000) Analogues

The synthesis of specifically substituted benzoates often requires a sequence of reactions known as a multistep synthesis. libretexts.org Each step introduces or modifies a functional group, building towards the final complex molecule. mdpi.com For instance, the synthesis of various hydroxy-methoxybenzoic methyl esters, which are analogues of the target compound, has been reported through multistep sequences involving esterification and regioselective O-methylation. diva-portal.org A synthesis of 2-methoxy-6-methylbenzoic acid involved a four-step process: hydrogenation, diazotization/hydrolysis, methylation, and finally hydrolysis of the ester. google.com

A key aspect of modern synthetic chemistry is the development of cascade reactions (also known as domino or tandem reactions). arkat-usa.org These processes involve two or more consecutive reactions that occur in a single pot without isolating intermediates, adding new reagents, or changing reaction conditions. arkat-usa.orgchemistryviews.org Cascade reactions are highly efficient as they reduce the number of separate steps, minimize solvent use and waste generation, and can rapidly build molecular complexity. arkat-usa.orgresearchgate.net While a specific cascade reaction for this compound is not documented, synthetic chemists often design such sequences for analogous structures to improve efficiency. For example, cascade reactions are widely used in the synthesis of complex heterocyclic systems like benzodiazepines and benzothiazoles, which can incorporate substituted aromatic rings. chemistryviews.orgjsynthchem.comresearchgate.net

An illustrative multistep synthesis for a benzoate analogue, Methyl 2-hydroxy-6-methoxybenzoate, could proceed as follows:

Esterification: 2,6-Dihydroxybenzoic acid is reacted with methanol and an acid catalyst to form Methyl 2,6-dihydroxybenzoate.

Selective Protection: The hydroxyl group at the 2-position might be selectively protected due to steric hindrance or electronic factors.

Alkylation/Methylation: The unprotected hydroxyl group at the 6-position is then methylated using a reagent like dimethyl sulfate.

Deprotection: The protecting group at the 2-position is removed to yield the final product.

Purification and Isolation Techniques for Synthetic Products

After a chemical synthesis, the target compound is typically present in a mixture containing unreacted starting materials, reagents, solvents, and byproducts. Therefore, purification and isolation are crucial final steps to obtain the product in a pure form.

Common techniques for purifying organic compounds like benzoate esters include:

Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. miracosta.edu For instance, if the reaction mixture contains an acidic starting material like benzoic acid, it can be removed by washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate). The benzoic acid is converted to its water-soluble sodium benzoate salt and enters the aqueous phase, leaving the desired neutral ester in the organic phase. miracosta.edugoogle.com

Recrystallization: This is a powerful method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure solid is prepared in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the "mother liquor". miracosta.edu

Filtration: This is a mechanical method used to separate a solid from a liquid. Vacuum filtration is often used to efficiently collect the crystals obtained from recrystallization. youtube.comyoutube.com

Chromatography: For mixtures that are difficult to separate by other means, various chromatography techniques (e.g., column chromatography, thin-layer chromatography) can be employed. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. A combination of these techniques is often required to achieve a high degree of purity.

Chemical Transformations and Reactivity Profiling of Methyl 2 Hydroxy 6 Isobutoxybenzoate

Hydrolytic Stability and Ester Hydrolysis Mechanisms

The ester functionality of Methyl 2-hydroxy-6-isobutoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-hydroxy-6-isobutoxybenzoic acid and methanol (B129727). The stability of the ester is influenced by the steric hindrance provided by the ortho-isobutoxy group and the electronic effects of the substituents on the aromatic ring.

Mechanistic Investigations of Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the hydrolysis of this compound is expected to proceed via a mechanism common to most esters. quora.comchegg.com The initial step involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. ma.edu Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Finally, the elimination of a molecule of methanol and deprotonation of the carbonyl oxygen regenerates the carboxylic acid product, 2-hydroxy-6-isobutoxybenzoic acid. The rate of this reaction is generally dependent on the concentration of the hydronium ion and the stability of the protonated ester. acs.org For related methyl benzoates, the reaction rate can be influenced by the nature of the substituents on the benzene (B151609) ring. acs.orgpsu.edu

Mechanistic Investigations of Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of this compound, often referred to as saponification, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. chegg.comchegg.com This addition reaction leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form 2-hydroxy-6-isobutoxybenzoic acid. In the alkaline medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. The final step involves protonation of the carboxylate during acidic workup to yield the free carboxylic acid. The rate of base-catalyzed hydrolysis is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring, which affects the electrophilicity of the carbonyl carbon. chegg.com Studies on methyl salicylate (B1505791) have shown that the presence of an ortho-hydroxyl group can influence the hydrolysis rate. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including alkylation, acylation, and coupling reactions.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated to form the corresponding ether. This reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Acylation of the phenolic hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction results in the formation of an ester at the phenolic position. Studies on similar compounds, such as 4-hydroxy-6-methyl-2-pyrone, have demonstrated that acylation can lead to the formation of the corresponding ester, which may then undergo rearrangement under certain conditions. researchgate.net

Condensation and Coupling Reactions

The phenolic hydroxyl group, in conjunction with the aromatic ring, can participate in various condensation reactions. For instance, reactions with aldehydes and ketones can lead to the formation of new carbon-carbon bonds at the ortho or para positions relative to the hydroxyl group. The specific outcome of such reactions is highly dependent on the reaction conditions and the nature of the reactants. For example, the condensation of salicylic (B10762653) aldehydes with malonic esters is a known method for the synthesis of coumarin (B35378) derivatives. researchgate.net

The phenolic hydroxyl group also activates the aromatic ring for coupling reactions. Azo coupling, for instance, can occur with diazonium salts to introduce an azo group onto the aromatic ring, typically at the position para to the hydroxyl group. chemrevlett.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com In the case of this compound, the powerful activating and ortho, para-directing effects of the hydroxyl and isobutoxy groups would be expected to dominate over the meta-directing effect of the methyl ester group. Therefore, electrophiles are most likely to substitute at the positions ortho and para to the hydroxyl and isobutoxy groups. Given the substitution pattern, the most probable sites for electrophilic attack are the C3 and C5 positions of the benzene ring. For instance, the nitration of methyl benzoate, a related compound, typically yields methyl 3-nitrobenzoate. aiinmr.comorgsyn.orgyoutube.comyoutube.com However, the presence of the activating hydroxyl and isobutoxy groups in this compound would significantly alter this outcome.

Nucleophilic Substitution Reactions and Transformations

The structure of this compound presents several sites susceptible to nucleophilic attack. The primary locations for such reactions are the ester carbonyl carbon and the aromatic ring, although the latter typically requires activation.

Reactions at the Ester Group: The methyl ester is a prime target for nucleophilic acyl substitution. Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), would yield the corresponding carboxylate salt, 2-hydroxy-6-isobutoxybenzoic acid, after acidic workup. Transesterification is also a feasible transformation, where treatment with a different alcohol in the presence of an acid or base catalyst would result in the exchange of the methoxy (B1213986) group for a different alkoxy group.

Reactions at the Ether Linkage: The isobutoxy group, being an ether, is generally stable to many nucleophiles. However, under harsh conditions, such as with strong acids like hydroiodic acid or hydrobromic acid, cleavage of the ether bond can occur. This would likely proceed via an SN1 or SN2 mechanism, depending on the specific reagents and conditions, to yield 2,6-dihydroxybenzoate (B8749050) derivatives and isobutyl halides.

Aromatic Nucleophilic Substitution: Nucleophilic substitution directly on the aromatic ring of this compound is generally unfavorable due to the electron-rich nature of the benzene ring. The presence of electron-donating groups (the hydroxyl and isobutoxy groups) further deactivates the ring towards nucleophilic attack. For aromatic nucleophilic substitution to occur, the presence of a strong electron-withdrawing group, typically nitro groups, at the ortho or para position to a leaving group would be necessary to activate the ring. In the absence of such activation, this type of transformation is highly unlikely.

A summary of potential nucleophilic substitution reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Product(s) |

| Saponification | 1. NaOH, H₂O, heat2. H₃O⁺ | 2-hydroxy-6-isobutoxybenzoic acid |

| Transesterification | R-OH, H⁺ or OR⁻ catalyst | This compound |

| Ether Cleavage | HI or HBr, heat | Methyl 2,6-dihydroxybenzoate, Isobutyl iodide/bromide |

Chemo- and Regioselectivity in Complex Reaction Environments

In a reaction environment with multiple electrophilic or nucleophilic sites, the principles of chemo- and regioselectivity determine the outcome of the reaction. For this compound, the relative reactivity of its functional groups and the directing effects of the substituents on the aromatic ring are the key considerations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Electrophilic Attack: In the presence of an electrophile, the electron-rich aromatic ring is the most likely site of attack over the less nucleophilic ester and ether oxygens. The phenolic hydroxyl group, being a strong activating group, significantly enhances the nucleophilicity of the ring.

Nucleophilic Attack: As discussed previously, the ester carbonyl is the most electrophilic site and is therefore the most susceptible to nucleophilic attack under basic or neutral conditions.

Reduction/Oxidation: The choice of reducing or oxidizing agents would determine the chemoselectivity. For instance, a mild reducing agent might selectively reduce the ester to an alcohol, while stronger conditions could potentially affect the aromatic ring. Conversely, oxidation would likely target the electron-rich aromatic ring, potentially leading to ring-opening or the formation of quinone-like structures, depending on the oxidant and reaction conditions.

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs. For electrophilic aromatic substitution reactions on this compound, the directing effects of the substituents on the benzene ring are paramount.

The hydroxyl (-OH) and isobutoxy (-O-iBu) groups are both strong ortho-, para-directing activators due to resonance and inductive effects. The methyl ester group (-COOCH₃) is a meta-directing deactivator. The combined influence of these groups will determine the position of electrophilic substitution.

The powerful activating and ortho-, para-directing nature of the hydroxyl and isobutoxy groups will dominate the directing effects. The positions ortho and para to these groups are C3, C4, and C5. Given that the C6 position is already substituted, and considering steric hindrance from the bulky isobutoxy group, electrophilic attack is most likely to occur at the C3 and C5 positions. The electronic and steric environment of each potential site would influence the final product distribution. For instance, nitration or halogenation would be expected to yield a mixture of 3- and 5-substituted products.

A summary of the directing effects of the substituents is provided below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C2 | Activating | Ortho, Para |

| -O-iBu | C6 | Activating | Ortho, Para |

| -COOCH₃ | C1 | Deactivating | Meta |

Derivatization Strategies and Analog Synthesis for Methyl 2 Hydroxy 6 Isobutoxybenzoate Core

Synthesis of Positional Isomers and Structural Analogues

The biological and chemical properties of a molecule are intrinsically linked to the arrangement of its functional groups. The synthesis of positional isomers of Methyl 2-hydroxy-6-isobutoxybenzoate, where the hydroxyl, isobutoxy, and methyl ester groups are rearranged on the benzene (B151609) ring, would be crucial for structure-activity relationship (SAR) studies.

A primary route to access these isomers would involve the selective functionalization of different dihydroxybenzoic acid or hydroxybenzoic acid precursors. For instance, starting with 2,3-dihydroxybenzoic acid, selective O-alkylation of one hydroxyl group with isobutyl bromide followed by esterification of the carboxylic acid would yield Methyl 2-hydroxy-3-isobutoxybenzoate. Similarly, using 2,4-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, or 3,5-dihydroxybenzoic acid as starting materials would allow for the synthesis of other positional isomers. The regioselectivity of the alkylation step would be a critical factor, often controlled by the differential acidity of the hydroxyl groups or through the use of protecting groups.

Structural analogues can also be synthesized by altering the core aromatic ring or the nature of the substituents. For example, replacing the isobutoxy group with other alkoxy groups of varying chain lengths and branching would generate a library of analogues.

Modification of the Isobutoxy Side Chain (e.g., Alkyl Chain Variations, Cyclization)

Modification of the isobutoxy side chain offers a direct avenue to modulate the lipophilicity, steric bulk, and potential binding interactions of the parent molecule.

Alkyl Chain Variations: A straightforward approach involves the Williamson ether synthesis, reacting a dihydroxybenzoate precursor with a variety of alkyl halides. This would allow for the introduction of linear, branched, or cyclic alkyl groups at the 6-position. For example, using ethyl bromide, propyl bromide, or cyclohexyl bromide in place of isobutyl bromide would yield the corresponding 6-alkoxy derivatives.

Cyclization: Intramolecular cyclization strategies could be employed to create more rigid structures. For instance, if the isobutoxy group were replaced with an ω-haloalkoxy chain, intramolecular cyclization could lead to the formation of a fused heterocyclic ring system.

Chemical Modifications at the Methyl Ester Moiety

The methyl ester group of this compound is a versatile handle for a range of chemical transformations.

Hydrolysis and Amidation: Saponification of the methyl ester using a base like sodium hydroxide (B78521) would yield the corresponding carboxylic acid, 2-hydroxy-6-isobutoxybenzoic acid. This carboxylic acid could then be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a diverse library of amides. These amides could incorporate a wide array of functionalities, including aliphatic, aromatic, and heterocyclic moieties.

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (2-hydroxy-6-isobutoxyphenyl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol could then serve as a starting point for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst would lead to the formation of different esters, allowing for the introduction of larger or more functionalized ester groups.

Exploration of Hybrid Molecules Incorporating the 2-hydroxy-6-isobutoxybenzoate Scaffold

Hybrid molecules, which combine two or more pharmacophores or functional scaffolds, represent a promising strategy in drug discovery. The 2-hydroxy-6-isobutoxybenzoate core could be linked to other bioactive molecules to create novel chemical entities with potentially synergistic or multi-target activities.

The linkage could be achieved through the functional handles discussed previously. For example, the carboxylic acid obtained from ester hydrolysis could be coupled to an amino-containing drug molecule. Alternatively, the phenolic hydroxyl group could be used as a point of attachment, for instance, by forming an ether linkage with a suitable pharmacophore. The choice of linker—its length, flexibility, and chemical nature—would be a critical design element in the synthesis of such hybrid molecules.

Design and Synthesis of Conformationally Restricted Derivatives

Introducing conformational constraints into a molecule can lead to increased potency and selectivity by locking it into a bioactive conformation. For the this compound scaffold, this could be achieved through several strategies.

One approach involves intramolecular cyclization, as mentioned earlier. For example, introducing a reactive group on the isobutoxy chain that can react with another part of the molecule could lead to the formation of a macrocycle or a bicyclic system. Another strategy would be to incorporate the key functional groups into a more rigid scaffold, such as a fused ring system. This would involve a more complex multi-step synthesis, potentially starting from a pre-existing rigid core and building the necessary functionalities onto it. The design of such derivatives would often be guided by computational modeling to predict favorable conformations.

Computational Chemistry and Theoretical Investigations of Methyl 2 Hydroxy 6 Isobutoxybenzoate

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. mdpi.com

A primary step in characterizing Methyl 2-hydroxy-6-isobutoxybenzoate would be geometry optimization to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. The distribution of electron density reveals the electron-rich and electron-deficient areas of the molecule, which is crucial for predicting its reactivity. nih.gov The molecular electrostatic potential (MEP) map visually represents these regions, highlighting the nucleophilic (negative potential, typically around the oxygen atoms) and electrophilic (positive potential) sites.

Frontier Molecular Orbital (FMO) theory is another key aspect, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Hypothetical Data for this compound

The following table is for illustrative purposes and represents the type of data that would be generated from quantum chemical calculations.

Table 1: Calculated Electronic Properties| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and stability. |

| Global Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.179 eV-1 | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | 4.0 eV | Measures the power of an atom or group of atoms to attract electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a molecule with flexible components like the isobutoxy group in this compound, MD simulations are invaluable for exploring its conformational landscape. academie-sciences.fr

The simulation begins with an initial structure, often the geometry-optimized structure from quantum chemical calculations. This structure is then placed in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic physiological or experimental conditions. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the subsequent positions and velocities of the atoms over a series of small time steps. mdpi.com

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal:

Preferred Conformations: The molecule will spend more time in lower-energy, more stable conformations. Clustering analysis of the trajectory frames can identify these dominant shapes.

Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of atoms can be calculated to identify which parts of the molecule are more rigid and which are more flexible.

Solvent Effects: The simulation explicitly includes solvent molecules, allowing for the study of how interactions with the solvent influence the molecule's conformation and stability. acs.org

Hypothetical Data for this compound

The following table illustrates the kind of data that could be obtained from a conformational analysis via MD simulations.

Table 2: Conformational Analysis Results| Parameter | Description | Illustrative Finding |

|---|---|---|

| Major Conformational Clusters | Groups of similar structures identified from the simulation trajectory. | Three major clusters were identified, representing 85% of the simulation time. |

| Key Dihedral Angles | Rotation around specific bonds defining the conformation. | The C-O-C-C dihedral of the isobutoxy group shows preferred angles of -170°, 65°, and -65°. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the average deviation of each atom from its mean position. | The terminal methyl groups of the isobutoxy chain show the highest flexibility (RMSF > 2.5 Å). The aromatic ring is rigid (RMSF < 0.5 Å). |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | The average SASA is 350 Ų, with variations depending on the conformation. |

Reaction Mechanism Elucidation via Advanced Computational Methods

Computational methods can be used to map out the potential energy surface of a chemical reaction, providing detailed insights into the reaction mechanism. numberanalytics.com For this compound, a relevant reaction to study would be its hydrolysis, the cleavage of the ester bond. researchgate.net

Using quantum chemical methods, the structures of reactants, products, and any intermediates and transition states along the reaction pathway can be calculated. ic.ac.uk The transition state is the highest energy point on the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By identifying the transition state structure and calculating its energy, the activation energy of the reaction can be determined. researchgate.net This allows for a theoretical estimation of the reaction rate.

These calculations can distinguish between different possible mechanisms, such as acid-catalyzed or base-catalyzed hydrolysis. numberanalytics.comyoutube.com The calculations can also reveal the role of solvent molecules in stabilizing intermediates and transition states, which can significantly affect the reaction pathway and rate. researchgate.net

Hypothetical Data for this compound

The following table provides an example of the energetic data that would be calculated to elucidate a reaction mechanism.

Table 3: Calculated Energetics for a Hypothetical Reaction Pathway| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (ester + water). |

| Transition State 1 | +22.5 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | +12.0 | A short-lived intermediate species. |

| Transition State 2 | +18.5 | Energy barrier for the breakdown of the intermediate. |

| Products | -5.0 | Final products (carboxylic acid + alcohol). |

Prediction of Molecular Interactions and Binding Affinities (e.g., Ligand-Protein Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wikipedia.org This method is widely used in drug discovery to screen for potential drug candidates. nams-annals.in

For this compound, docking simulations could be performed against a variety of protein targets to explore its potential biological activity. The process involves:

Obtaining the 3D structures of the ligand (from quantum chemical calculations) and the target protein (from experimental databases like the Protein Data Bank).

Using a docking algorithm to sample a large number of possible binding poses of the ligand in the active site of the protein.

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The lower the energy score, the more favorable the binding is predicted to be. nams-annals.in

The results of a docking study can identify the most likely binding mode of the molecule and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov

Hypothetical Data for this compound

The following table illustrates typical results from a molecular docking study.

Table 4: Molecular Docking Results against a Hypothetical Protein Target| Parameter | Description | Illustrative Result |

|---|---|---|

| Binding Affinity | The predicted free energy of binding. | -7.8 kcal/mol |

| Interacting Residues | The amino acid residues in the protein's active site that interact with the ligand. | Tyr84, Phe210, Val235, Ser238 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | One hydrogen bond between the hydroxyl group of the ligand and the backbone carbonyl of Ser238. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding. | The isobutoxy group and aromatic ring form hydrophobic contacts with Tyr84 and Phe210. |

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. wikipedia.org

To develop a QSAR/QSPR model relevant to this compound, a dataset of structurally similar compounds with known experimental data (e.g., solubility, toxicity, or binding affinity to a specific target) is required. For each compound in the dataset, a set of numerical descriptors is calculated. These descriptors can be based on the 2D structure (e.g., number of rotatable bonds) or 3D structure (e.g., molecular surface area) and can also include quantum chemical descriptors (e.g., HOMO/LUMO energies). aidic.it

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity or property. nih.gov A well-validated QSAR/QSPR model can then be used to predict the activity or property of new, untested compounds like this compound, based solely on its calculated descriptors. mdpi.com

Hypothetical Data for this compound

The following table illustrates how a QSAR model could be used to predict a property.

Table 5: QSAR Model for Predicting Aqueous Solubility (logS)| Hypothetical QSAR Equation: logS = 0.5 - 0.01TPSA + 0.3logP - 0.1*RotBonds | |

|---|---|

| Descriptor | Calculated Value for this compound |

| Topological Polar Surface Area (TPSA) | 55.8 Ų |

| Partition Coefficient (logP) | 3.2 |

| Number of Rotatable Bonds (RotBonds) | 5 |

| Predicted logS | -0.598 |

Non Clinical Applications and Investigations of Biological Mechanisms in Vitro

Evaluation of Antifeedant Activity and Mechanisms of Action in Pest Management Research

Methyl 2-hydroxy-6-isobutoxybenzoate belongs to a class of compounds that have been investigated for their potential as botanical antifeedants, which represent an alternative approach to pest control. mdpi.com The antifeedant properties of structurally related compounds, such as terpenoid lactones, have been evaluated against various insect pests. nih.gov Behavioral bioassays are crucial in determining the feeding deterrent activity, which can be species-dependent and influenced by the compound's specific structure. nih.gov

For instance, studies on similar compounds, like certain hydroxy lactones, have demonstrated that their effectiveness as an antifeedant varies among different insect species, such as the lesser mealworm (Alphitobius diaperinus), the Colorado potato beetle (Leptinotarsa decemlineata), and the peach-potato aphid (Myzus persicae). nih.gov In some cases, the introduction of certain chemical moieties, like a lactone group and a hydroxy group, can significantly alter the antifeedant properties of the parent molecule. nih.gov The mode of action of an antifeedant can also differ, with some compounds acting as repellents, leading to a significant reduction in food consumption in both choice and no-choice tests. nih.gov

The structure-activity relationship is a key area of investigation in the development of effective antifeedants. For example, in studies of flavonoids and chromones, the presence and position of substituents on the aromatic rings have been shown to be important for their insect antifeedant activity against pests like the common cutworm (Spodoptera litura). nih.gov Specifically, substitution at the 6-position of the flavonoid A-ring and the presence of a hydroxyl group can increase activity. nih.gov The metabolic response of insects to these compounds can also provide insights into their mechanism of action. Some compounds may act as feeding deterrents without being metabolized, while others with toxic modes of action may induce detoxification systems in the insect, such as an increase in glutathione S-transferases.

In Vitro Enzyme Inhibition Studies

Information regarding the specific binding kinetics and inhibition potency of this compound is not available in the provided search results. The following table is a template demonstrating how such data would be presented if available.

| Enzyme Target | Inhibition Constant (Ki) | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Detailed information identifying the specific molecular targets and pathways for this compound is not available in the provided search results.

Receptor Binding Affinity Research Utilizing Isomers and Analogues

Specific data on the receptor binding affinity of this compound and its isomers or analogues could not be retrieved from the search results. The following table is a template illustrating how such findings would be displayed.

| Analogue/Isomer | Receptor Target | Binding Affinity (Kd) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Identification of Potential Pre-clinical Research Leads for Specialized Applications (Non-therapeutic)

The investigation of natural products as antifeedants is a significant area of research for developing new pest control strategies. researchgate.net Compounds that exhibit strong antifeedant activity in laboratory assays are considered promising leads for further development. mdpi.com The efficacy of such compounds is often evaluated based on their ability to inhibit feeding at low concentrations. mdpi.com While specific non-therapeutic pre-clinical applications for this compound were not detailed in the search results, its structural class suggests potential utility in agricultural research and development as a tool for studying insect feeding behaviors and for creating more effective and environmentally benign pest management solutions.

Q & A

Q. How can the synthesis of Methyl 2-hydroxy-6-isobutoxybenzoate be optimized to improve yield and purity?

- Methodological Answer : Optimizing synthesis involves evaluating reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, esterification of the phenolic hydroxyl group with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can be monitored via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require adjusting stoichiometry or using phase-transfer catalysts. Comparative studies with structurally similar esters (e.g., ethyl 2-chloro-6-methoxybenzoate) suggest that steric hindrance from the isobutoxy group may necessitate longer reaction times .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is critical.

- ¹H NMR : Signals for the methyl ester (~3.8–3.9 ppm), phenolic hydroxyl proton (broad peak ~5–6 ppm), and isobutoxy group (multiplet ~1.2–1.3 ppm for CH₃ and ~3.4–3.6 ppm for OCH₂).

- FT-IR : Bands at ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (aryl ether C-O), and ~3200–3500 cm⁻¹ (phenolic -OH).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₁₂H₁₆O₄). Cross-referencing with PubChem data for analogous esters (e.g., ethyl 2-chloro-6-methoxybenzoate) ensures accuracy .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 3–9) at 25°C and analyzing degradation via HPLC. Acidic conditions (pH < 5) may hydrolyze the ester group to 2-hydroxy-6-isobutoxybenzoic acid, while alkaline conditions (pH > 8) could cleave the ether bond. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation rates. Safety protocols from methyl benzoate handling (e.g., avoiding moisture) are applicable .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound in modulating biological targets?

- Methodological Answer : SAR studies require synthesizing derivatives (e.g., varying substituents on the benzene ring) and testing against targets like cyclooxygenase (COX) or antimicrobial receptors. For example:

- Replace the isobutoxy group with methoxy or longer alkyl chains to assess hydrophobicity effects.

- Introduce electron-withdrawing groups (e.g., Cl) at position 4 to enhance electrophilic interactions.

Comparative bioactivity data from benzimidazole derivatives (e.g., 2-{5-[amino(iminio)methyl]-1H-benzimidazol-2-yl}-6-isobutoxyphenolate) suggest that substituent positioning significantly impacts binding affinity .

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

- Methodological Answer : Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Monitor resolution via UV detection at 254 nm. Alternatively, synthesize diastereomeric derivatives (e.g., esterification with a chiral acid) and separate via standard silica gel chromatography. Enantiomeric excess (ee) can be quantified using polarimetry or NMR with chiral shift reagents .

Q. What degradation pathways dominate under UV irradiation, and how can photostability be enhanced?

- Methodological Answer : Conduct photolysis experiments in a UV chamber (λ = 254–365 nm) and analyze products via LC-MS. Major pathways include:

- Cleavage of the ester group to form 2-hydroxy-6-isobutoxybenzoic acid.

- Radical-mediated oxidation of the benzene ring.

Photostability can be improved using antioxidants (e.g., BHT) or encapsulation in cyclodextrins. Comparative studies with methyl 4-amino-2-(2-bromoethoxy)-5-chlorobenzoate suggest halogen substituents reduce photodegradation rates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.